molecular formula C12H12N2 B11911003 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole

Cat. No.: B11911003
M. Wt: 184.24 g/mol
InChI Key: FZLHUCUIZNIIOP-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole typically involves the condensation of appropriate indole and pyrrole precursors. One common method involves the reaction of 3,4-dihydro-2H-pyrrole with an indole derivative under acidic or basic conditions to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole or pyrrole rings.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is not fully understood. it is believed to interact with various molecular targets and pathways, potentially involving binding to specific receptors or enzymes. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-1H-indole is unique due to the combination of the indole and pyrrole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole

InChI

InChI=1S/C12H12N2/c1-2-11(13-6-1)9-3-4-12-10(8-9)5-7-14-12/h3-5,7-8,14H,1-2,6H2

InChI Key

FZLHUCUIZNIIOP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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